Bace1-IN-9 falls under the category of small molecule inhibitors targeting aspartic proteases, specifically designed to inhibit BACE1 activity. The compound is synthesized through various chemical methods that optimize its binding affinity and specificity for the BACE1 enzyme. Research indicates that compounds like Bace1-IN-9 are crucial in drug development efforts directed towards Alzheimer's disease treatment, highlighting their potential as therapeutic agents in neurodegenerative disorders .
The synthesis of Bace1-IN-9 typically involves a multi-step process that includes solid-phase synthesis techniques. This method allows for the efficient assembly of complex molecules while minimizing purification steps. The synthesis begins with the hydrolysis of a γ-lactone, followed by reactions with various amines and coupling agents such as 1-(3-dimethylamino)propyl-3-ethyl-carbodiimide hydrochloride (EDCI) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds.
In one reported synthesis pathway, the initial hydrolysis step produces an allyl ester, which is then coupled with isobutylamine or cyclopropylamine to yield the desired inhibitor structure. The final steps often involve deprotection and cleavage reactions to achieve high purity yields exceeding 85% .
Bace1-IN-9 possesses a complex molecular structure characterized by specific functional groups that enhance its interaction with the BACE1 active site. The compound's structure can be analyzed using X-ray crystallography, which has provided insights into its binding conformation within the enzyme's active site.
The molecular formula and other structural data can be derived from computational modeling studies, which simulate the interactions between Bace1-IN-9 and BACE1, revealing critical binding interactions that stabilize the inhibitor within the enzyme's catalytic pocket .
The primary reaction involving Bace1-IN-9 is its competitive inhibition of BACE1 activity. This process can be analyzed through kinetic studies, where varying concentrations of substrate and inhibitor are used to determine parameters such as maximum reaction velocity (V_max) and Michaelis-Menten constant (K_m). These studies often utilize Lineweaver-Burk plots to elucidate the inhibition mechanism, providing insights into how effectively Bace1-IN-9 can block substrate access to the active site .
Furthermore, docking studies reveal how Bace1-IN-9 fits into the active site, highlighting key interactions such as hydrogen bonding with specific amino acid residues that are critical for enzymatic function .
Bace1-IN-9 inhibits BACE1 by binding to its active site, preventing the cleavage of amyloid precursor protein. This action disrupts the formation of amyloid-beta peptides, thereby potentially reducing plaque accumulation in neuronal tissues. The mechanism involves conformational changes in both the enzyme and substrate upon binding, which are essential for effective inhibition.
Research indicates that this competitive inhibition can significantly lower amyloid-beta production levels in vitro, providing a promising avenue for therapeutic intervention in Alzheimer’s disease .
Bace1-IN-9 exhibits specific physical properties such as solubility, melting point, and stability under physiological conditions. These properties are critical for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Chemical properties include its reactivity with various functional groups present in biological systems, which may influence its efficacy as a therapeutic agent. Quantitative structure-activity relationship (QSAR) models may also be employed to predict how structural variations affect biological activity .
Bace1-IN-9 is primarily researched for its potential applications in treating Alzheimer’s disease by inhibiting β-secretase activity. Its development represents a significant step towards creating effective therapies aimed at reducing amyloid-beta levels in patients.
Additionally, compounds like Bace1-IN-9 serve as valuable tools in biochemical research for studying enzyme kinetics and protein-ligand interactions. They may also provide insights into the broader mechanisms underlying neurodegenerative diseases and contribute to drug discovery efforts targeting similar pathways .
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is an aspartyl protease that initiates the amyloidogenic processing pathway of the amyloid precursor protein (APP), representing the rate-limiting step in amyloid-β (Aβ) peptide production. This proteolytic cleavage occurs at the N-terminus of the Aβ domain, generating soluble APPβ (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by γ-secretase releases Aβ peptides, including the highly aggregation-prone 42-amino acid isoform (Aβ42), which oligomerizes and forms neurotoxic aggregates central to Alzheimer's disease (AD) pathology [1] [4] [7].
The enzymatic characteristics of BACE1 make it a compelling yet challenging drug target. Its large active site, spanning eight substrate pockets (S1-S4 and S1'-S4'), requires inhibitors with substantial molecular size for effective binding [1] [3]. Structural studies reveal that the catalytic dyad (Asp32 and Asp228) resides within a bilobal domain, with conformational flexibility in the flap region (residues 67-77) and 10s loop (residues 9-14) modulating substrate access [4] [8]. BACE1 exhibits optimal activity in acidic environments (pH 4-5), localizing its function primarily to endosomal compartments and the trans-Golgi network where APP processing occurs [5] [7].
Genetic evidence strongly validates BACE1 inhibition as a therapeutic strategy. The protective A673T mutation adjacent to the β-secretase cleavage site reduces APP cleavage by approximately 40%, correlating with reduced AD risk and preserved cognitive function in elderly carriers [1] [4]. Conversely, the pathogenic Swedish mutation (KM670/671NL) increases BACE1-mediated cleavage efficiency, accelerating amyloidogenesis [1] [5]. BACE1 knockout mice completely lack Aβ production and are protected from amyloid plaque formation, synaptic deficits, and cognitive impairment observed in AD transgenic models [4] [6] [7].
Table 1: Key BACE1 Inhibitors in Clinical Development
Inhibitor Name | Alternative Designation | Development Phase | Outcome/Status | Primary Challenge |
---|---|---|---|---|
Verubecestat | MK-8931 | Phase 3 | Terminated (futility) | No cognitive benefit |
Elenbecestat | E2609 | Phase 3 | Terminated | Lack of efficacy |
Lanabecestat | AZD3293 | Phase 3 | Terminated | No cognitive benefit |
Atabecestat | JNJ-54861911 | Phase 2/3 | Terminated | Liver toxicity |
CNP520 | - | Phase 2/3 | Terminated | Worsening cognition |
LY3202626 | - | Phase 2 | Terminated | Efficacy/safety concerns |
BACE1 expression and activity are elevated in AD brains and cerebrospinal fluid, particularly in proximity to amyloid plaques, suggesting pathological upregulation contributes to disease progression [1] [9]. This dysregulation operates through multiple interconnected mechanisms:
Transcriptional Control: The BACE1 promoter contains binding sites for transcription factors including Sp1, STAT3, STAT6, NF-κB, and HSF-1. Pro-inflammatory cytokines and oxidative stress activate NF-κB, which binds to the BACE1 promoter and upregulates its expression [5] [9]. Hypoxia induces BACE1 transcription via hypoxia-inducible factor 1α (HIF-1α), providing a mechanistic link between cerebrovascular insufficiency and AD pathology [9]. This pathway is particularly relevant in vascular contributions to dementia, where chronic hypoperfusion creates a feed-forward cycle of BACE1 induction and Aβ-mediated vascular dysfunction [9] [10].
Post-Transcriptional Modulation: Oxidative stress byproducts like 4-hydroxynonenal (4-HNE) increase BACE1 translation and stability. MicroRNAs (miR-29c, miR-107, miR-124) that normally suppress BACE1 expression are downregulated in AD, further exacerbating overexpression [5] [9]. Additionally, aberrant sumoylation enhances BACE1 stability, prolonging its half-life and enzymatic activity in pathological conditions [9].
Epigenetic Regulation: DNA methylation patterns within the BACE1 promoter region influence its transcriptional activity. Global hypomethylation observed in AD brains correlates with BACE1 upregulation, though specific CpG site dynamics require further characterization [5] [9]. Histone modifications, including acetylation states mediated by histone deacetylases (HDACs), also contribute to the dysregulation of BACE1 expression, offering potential avenues for epigenetic therapies [9].
The convergence of vascular risk factors (hypoxia), inflammation (cytokine signaling), and oxidative stress on BACE1 regulation establishes it as a molecular integrator of multiple AD pathophysiological pathways. This explains elevated BACE1 activity observed not only in AD but also in vascular dementia and mixed dementia cases [9].
Beyond APP, BACE1 cleaves numerous transmembrane proteins, generating soluble ectodomains that participate in diverse physiological processes. Proteomic studies have identified over 50 putative BACE1 substrates, with functional validation established for several key neuronal proteins [6] [10]. This substrate diversity underpins the physiological roles of BACE1 and explains mechanism-based adverse effects observed with pan-inhibition:
Validated Neuronal Substrates:
Table 2: Key Validated Non-APP Substrates of BACE1 and Their Physiological Roles
Substrate | Full Name | Physiological Function | Consequence of BACE1 Inhibition |
---|---|---|---|
SEZ6 | Seizure-related protein 6 | Dendritic arborization, synaptic spine maintenance | Reduced CSF levels; potential impact on synaptic stability |
CHL1 | Close homolog of L1 | Axonal guidance, neurite outgrowth, synaptic adhesion | Altered axon-glial interactions; potential neurodevelopmental effects |
NRG1 type III | Neuregulin 1 type III | Myelination in PNS and CNS, synaptic plasticity | Hypomyelination, aberrant signaling |
gp130/IL6ST | Glycoprotein 130 / Interleukin-6 signal transducer | Neuronal IL-6 signaling, neuroprotection during stress | Reduced soluble gp130; impaired stress response |
VGSC β2-subunit | Voltage-Gated Sodium Channel β2-subunit | Neuronal excitability, channel modulation | Altered sodium current density |
Therapeutic Implications: Chronic, high-dose BACE1 inhibition disrupts processing of these physiologically important substrates. Germline BACE1 knockout mice exhibit complex phenotypes including hypomyelination, axon guidance defects, seizures, and impaired synaptic plasticity [1] [6]. These findings correlate with clinical trial observations of non-progressive cognitive worsening, neuropsychiatric symptoms, and sleep disturbances in participants receiving therapeutic BACE1 inhibitors [10]. The challenge lies in achieving sufficient APP cleavage inhibition to reduce Aβ below pathological thresholds while sparing substrates essential for neuronal homeostasis. Substrate-targeted inhibitors or partial inhibition strategies may mitigate these effects. Notably, the differential reduction kinetics of soluble APPβ (sAPPβ) versus substrates like SEZ6 or sgp130 in CSF following inhibitor treatment offers potential biomarkers for monitoring substrate selectivity [10].
Bace1-IN-9 represents a research tool for dissecting this complex substrate landscape. As a compound within the investigational BACE1 inhibitor class, its chemical optimization focuses on achieving high potency against BACE1's catalytic site while navigating challenges inherent to this target class: large molecular size (limiting blood-brain barrier penetration), susceptibility to P-glycoprotein efflux, and potential hERG channel inhibition [3] [8]. While clinical BACE inhibitors reduced Aβ significantly, their failure to halt cognitive decline underscores the multifaceted nature of AD pathogenesis and highlights the need for nuanced therapeutic strategies targeting BACE1, potentially including early intervention before irreversible synaptic loss occurs or combination approaches addressing multiple pathological pathways [1] [4] [9].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: